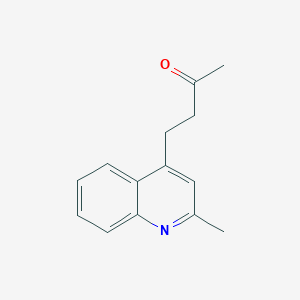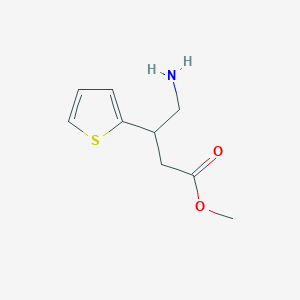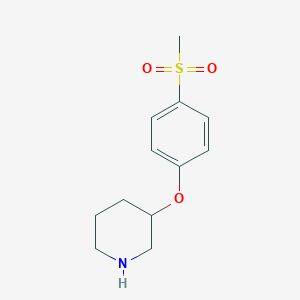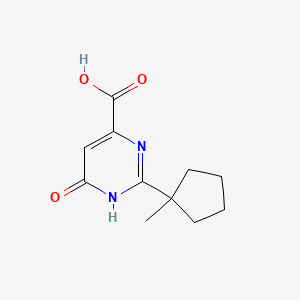
2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)-2-oxoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Tert-butyl)-1-methyl-1H-pyrazol-4-yl)-2-oxoacetic acid: is a chemical compound with the following structural formula:
Structure: CH3−C(O)−C(O)−NH−C(CH3)3
It contains a pyrazole ring, a tert-butyl group, and a carboxylic acid functional group. Let’s explore its properties and applications.
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of tert-butyl hydrazine with an appropriate α-keto acid (such as pyruvic acid or acetoacetic acid). The reaction proceeds via nucleophilic addition and subsequent cyclization to form the pyrazole ring.
Reaction Conditions: The reaction typically occurs under acidic conditions, and the tert-butyl group provides steric hindrance, affecting regioselectivity. Precise reaction conditions may vary depending on the specific starting materials and desired purity.
Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for further investigations.
化学反応の分析
Reactivity:
Oxidation: The carbonyl groups in the compound can undergo oxidation reactions.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Hydrolysis: The carboxylic acid group is susceptible to hydrolysis.
Acids: Used for condensation reactions.
Oxidizing agents: For oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents present. These may include derivatives of the pyrazole ring or modified carboxylic acids.
科学的研究の応用
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its unique structure.
Biochemical Studies: It serves as a building block for designing enzyme inhibitors or ligands.
Materials Science: Investigated for its role in polymer chemistry and materials modification.
作用機序
The exact mechanism of action depends on the specific application. It may involve interactions with enzymes, receptors, or cellular pathways.
類似化合物との比較
While this compound is unique due to its tert-butyl-substituted pyrazole ring, similar compounds include:
Pyrazole-4-carboxylic acid: Lacks the tert-butyl group.
Pyruvic acid: Similar keto functionality but lacks the pyrazole ring.
特性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
2-(3-tert-butyl-1-methylpyrazol-4-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)8-6(5-12(4)11-8)7(13)9(14)15/h5H,1-4H3,(H,14,15) |
InChIキー |
CPZPABYTRCJABS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NN(C=C1C(=O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



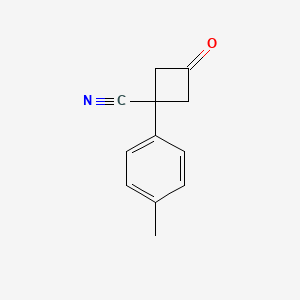
![2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13538321.png)
